3,4-Dihydroxysulfolane
Overview
Description
Synthesis Analysis
The synthesis of sulfolanes, including 3,4-disubstituted sulfolanes, has been studied extensively. The stereochemistry of the reactions of 4-hydroxy-2-sulfolene, 4-hydroxy-3-chlorosulfolane, and 3,4-epoxysulfolane with nucleophilic reagents was studied . The optimum conditions for the preparation of sulfolanes with oxygen-containing substituents were worked out .Scientific Research Applications
Solvent Applications
Sulfolane, a chemically stable, water-soluble, 4-carbon cyclic sulfone, is primarily used for its solvent properties. It finds application in aromatics extraction, gas treating, and extractive distillation processes. Besides, it's used as a solvent in polymerizations and chemical reactions, and also in plasticizer, electronic, and textile-related specialty applications due to its chemical inertness and low toxicity (Clark, 2000).
Electronic Device Applications
Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a derivative, significantly influences the performance of organic electronic devices. The modification of PEDOT:PSS surfaces can result in gradient work function and surface energy, impacting the efficiency of charge carrier transfer in devices like organic light-emitting diodes and photovoltaic devices (Dąbczyński et al., 2018).
Polymer Material Applications
The creation of high-molecular-weight polysulfones with 1,3-enyne linkages has been achieved using DMSO-sulfolane solvent mixtures. These polymers are used in high-temperature thermoplastic composite materials due to their solubility in methylene chloride and high glass transition temperatures (Reinhardt & Arnold, 1981).
Fuel Cell Applications
Sulfolane-derived polymers have been developed for fuel cell applications. Specifically, sulphonated poly(ether sulfone)s demonstrate effective proton conduction, making them suitable for fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Energy Conversion and Storage Applications
PEDOT:PSS, another derivative, is used widely in energy conversion and storage devices. It is notable for its good film forming ability, electrical conductivity, and stability, finding applications in organic solar cells, supercapacitors, fuel cells, and other energy-related devices (Sun et al., 2015).
Liquid-Liquid Extraction
Sulfolane and its derivatives have been explored as solvents in liquid-liquid extraction processes, particularly in the extraction of aromatic hydrocarbons (Meindersma, Podt, & Haan, 2006).
Li-ion Batteries
Studies have focused on sulfolane mixtures as electrolytes for Li-ion cells. These mixtures, when combined with other components, have shown improved performance at elevated temperatures (Hofmann et al., 2014).
Biomedical Applications
3,4-Dihydroxysulfolane oxide (DHSox), a cyclic selenoxide reagent, is used in oxidative protein folding, offering advantages over traditional reagents like DTTox and GSSG due to its strong and selective oxidation properties (Arai & Iwaoka, 2019).
Future Directions
Properties
IUPAC Name |
1,1-dioxothiolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDYVUZEKIBDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931190 | |
Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14176-47-7, 33967-48-5 | |
Record name | trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxysulfolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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